molecular formula C6H7ClN2O2 B3029778 5-Aminopicolinic acid hydrochloride CAS No. 78273-25-3

5-Aminopicolinic acid hydrochloride

Cat. No. B3029778
CAS RN: 78273-25-3
M. Wt: 174.58
InChI Key: QTFKQVVVLWEWSQ-UHFFFAOYSA-N
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Description

5-Aminopicolinic acid hydrochloride is a chemical compound that has been studied in the context of organic synthesis and chemical reactions. The compound is related to the field of heterocyclic chemistry, which deals with the synthesis and properties of ring structures containing at least one atom other than carbon. The specific details of 5-aminopicolinic acid hydrochloride, such as its synthesis, molecular structure, and chemical reactions, are derived from the broader context of research on similar compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the degradation of the "red pigment," has been confirmed through a multi-step process. This process involves the use of relay compounds and various chemical treatments, such as chlorination with phosphorus oxychloride and treatment with ammonia . Although this synthesis does not directly pertain to 5-aminopicolinic acid hydrochloride, it provides insight into the types of reactions and methodologies that might be applicable to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized by the presence of a heterocyclic ring. In the case of the compound mentioned in the first paper, an indeno-[1,2-c]isoquinoline structure is present, which is a complex polycyclic system . The molecular structure analysis of 5-aminopicolinic acid hydrochloride would similarly involve understanding the arrangement of atoms within the pyridine ring and how substituents like the amino group and chloride ion influence the overall structure.

Chemical Reactions Analysis

Chemical reactions involving compounds like 5-aminopicolinic acid hydrochloride often include substitutions on the pyridine ring. For example, the chlorination of α,α′-aminopicoline leads to the formation of 6-amino-3,5-dichloropicoline-2, where chlorine atoms are introduced into the pyridine nucleus . This reaction demonstrates the reactivity of the pyridine ring and how it can be modified to produce various derivatives. Such reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 5-aminopicolinic acid hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopicolinic acid hydrochloride can be deduced from the properties of similar compounds. These properties include solubility, melting point, stability, and reactivity. The presence of functional groups such as the amino group and the chloride ion would influence these properties. For example, the amino group could engage in hydrogen bonding, affecting solubility and melting point, while the chloride ion might impact the compound's ionic character and reactivity .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Aminopicolinic acid hydrochloride plays a role in the synthesis of chemical compounds, particularly in the formation of chloro-substituted derivatives of pyridine. Moshchitskii, Sologub, and Ivashchenko (1968) demonstrated that treating α, α′-aminopicoline with chlorine or hydrogen peroxide and hydrochloric acid results in chlorination at specific positions on the pyridine nucleus without affecting the methyl group, leading to the formation of 6-amino-3, 5-dichloropicoline-2 and other chloro-substituted pyridine derivatives (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).

Analytical Chemistry

In the field of analytical chemistry, β-Aminopicolinic acid has been utilized as a selective reagent for the gravimetric and volumetric estimation of palladium. Majumdar and Bag (1958) found that β-aminopicolinic acid could precipitate palladium from a wide pH range without interference from most common elements and platinum metals, showcasing its potential in the precise quantification of palladium in various solutions (Majumdar, A. K., & Bag, S. P., 1958).

Biochemical Applications

3-Aminopicolinic acid, a compound related to 5-aminopicolinic acid, has been studied for its effects on glutamine metabolism in rat renal cortical tissue. Durozard and Baverel (1982) observed that this compound stimulates the removal of glutamine and enhances the accumulation of glutamate and the formation of ammonia, glucose, and aspartate in isolated rat kidney-cortex tubules, indicating its impact on metabolic pathways related to glutamine (Durozard, D., & Baverel, G., 1982).

Mass Spectrometry

In mass spectrometry, 3-Aminopicolinic acid has been found useful as a matrix for the desorption/ionization of DNA and proteins. Taranenko et al. (1994) demonstrated that using 3-Aminopicolinic acid as an ultraviolet-absorbing matrix allowed for the successful detection of single-stranded DNA segments and double-stranded DNA, highlighting its utility in the analysis of biopolymers (Taranenko, N., Tang, K., Allman, S., Ch'ang, L., & Chen, C. H., 1994).

Safety and Hazards

While specific safety and hazard information for 5-Aminopicolinic acid hydrochloride is not available, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Mechanism of Action

Target of Action

5-Aminopicolinic acid hydrochloride, also known as 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE, is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively

Mode of Action

It is known that picolinic acid, a related compound, acts as a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .

Biochemical Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . In addition, it is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Pharmacokinetics

It is known that it is slightly soluble in water . Its Log Kp (skin permeation) is -7.12 cm/s .

Result of Action

It is known that picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Action Environment

It is known that picolinic acid, a related compound, is a white solid that is soluble in water , suggesting that its action may be influenced by the pH and ionic strength of the environment.

properties

IUPAC Name

5-aminopyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFKQVVVLWEWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659656
Record name 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopicolinic acid hydrochloride

CAS RN

78273-25-3
Record name 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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